Ethyl-Difluor(trimethylsilyl)acetat

Übersicht

Beschreibung

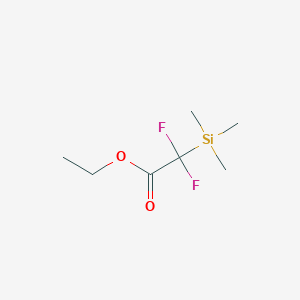

Ethyl difluoro(trimethylsilyl)acetate, also known as Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate, is a chemical compound with the molecular formula C7H14F2O2Si . It has a molecular weight of 196.27 .

Molecular Structure Analysis

The InChI code for Ethyl difluoro(trimethylsilyl)acetate is1S/C7H14F2O2Si/c1-5-11-6(10)7(8,9)12(2,3)4/h5H2,1-4H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

Ethyl difluoro(trimethylsilyl)acetate is a liquid at room temperature . It has a specific gravity of 1.03 and a refractive index of 1.39 . The compound has a flash point of 55 °C/20mm .Wissenschaftliche Forschungsanwendungen

Spätphasen-Difluormethylierung

Ethyl-Difluor(trimethylsilyl)acetat wird in der Spätphasen-Difluormethylierung verwendet . Dieser Prozess beinhaltet die Bildung von X–CF2H-Bindungen, wobei X für C (sp), C (sp2), C (sp3), O, N oder S stehen kann . Die Erfindung mehrerer Difluormethylierungsreagenzien, einschließlich this compound, hat diesem Forschungsfeld sehr zugute getan .

Synthese von Difluoromethylarenen

Diese Verbindung wird auch bei der Synthese von Difluoromethylarenen (ArCF2H) sowie bei Verfahren verwendet, die zur Bildung von C (sp3)–CF2H-Bindungen führen . Dies hat den Zugang zu Molekülen von pharmazeutischer Relevanz rationalisiert und das Interesse an der Prozesschemie geweckt .

Laborchemikalien

This compound wird bei der Herstellung von Laborchemikalien verwendet . Es ist eine Schlüsselkomponente in vielen chemischen Reaktionen und Prozessen, die in einem Labor stattfinden .

Wissenschaftliche Forschung und Entwicklung

Diese Verbindung wird häufig in der wissenschaftlichen Forschung und Entwicklung eingesetzt . Sie wird bei der Entwicklung neuer Substanzen und bei der Erforschung neuartiger chemischer Reaktionen eingesetzt .

Synthese von Ethyl-2,2-Dibrom-2-(trimethylsilyl)acetat

Ethyl-Trimethylsilylacetat, eine verwandte Verbindung, wird bei der Synthese von Ethyl-2,2-Dibrom-2-(trimethylsilyl)acetat verwendet . Es ist plausibel, dass this compound auf ähnliche Weise eingesetzt werden könnte.

Silylierung von enolisierbaren Aldehyden und Ketonen

Ethyl-Trimethylsilylacetat wird auch verwendet, um die enolisierbaren Aldehyde und Ketone zu silylieren . Angesichts der strukturellen Ähnlichkeit könnte this compound möglicherweise für den gleichen Zweck verwendet werden.

Safety and Hazards

Ethyl difluoro(trimethylsilyl)acetate is classified as a flammable liquid and vapor. It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Wirkmechanismus

Target of Action

Ethyl difluoro(trimethylsilyl)acetate is a reagent used in organic synthesis . It is primarily targeted at carbon atoms in organic compounds, where it can introduce a difluoromethyl group . This group can significantly alter the properties of the target molecule, making it a valuable tool in the development of new pharmaceuticals and other biologically active compounds .

Mode of Action

The mode of action of Ethyl difluoro(trimethylsilyl)acetate involves the transfer of a difluoromethyl group to a target molecule . This process is facilitated by the presence of a trimethylsilyl group in the Ethyl difluoro(trimethylsilyl)acetate molecule, which acts as a leaving group, allowing the difluoromethyl group to form a bond with the target molecule .

Biochemical Pathways

The exact biochemical pathways affected by Ethyl difluoro(trimethylsilyl)acetate will depend on the specific target molecule. The introduction of a difluoromethyl group can significantly alter the properties of the target molecule, potentially affecting its reactivity, stability, and interactions with other molecules . This can have downstream effects on various biochemical pathways, particularly in the context of drug development.

Pharmacokinetics

As a reagent used in organic synthesis, it is likely that these properties would be significantly influenced by the specific context in which it is used, including the nature of the target molecule and the conditions of the reaction .

Result of Action

The primary result of the action of Ethyl difluoro(trimethylsilyl)acetate is the introduction of a difluoromethyl group into a target molecule . This can significantly alter the properties of the target molecule, potentially enhancing its reactivity, stability, or interactions with other molecules . In the context of drug development, this could lead to the creation of new pharmaceuticals with improved efficacy, safety, or pharmacokinetic properties .

Eigenschaften

IUPAC Name |

ethyl 2,2-difluoro-2-trimethylsilylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F2O2Si/c1-5-11-6(10)7(8,9)12(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAKYYSMROBYNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)(F)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14F2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374562 | |

| Record name | Ethyl trimethylsilyldifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

205865-67-4 | |

| Record name | Ethyl trimethylsilyldifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

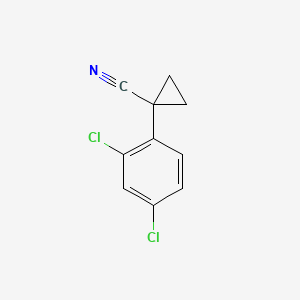

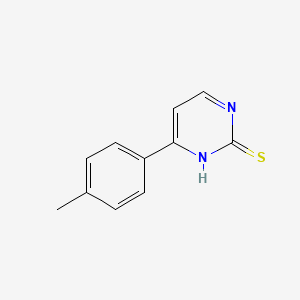

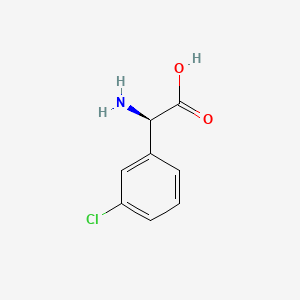

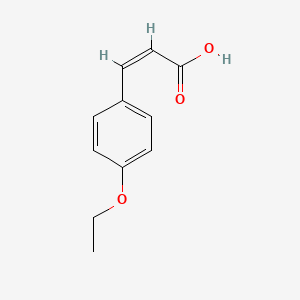

Feasible Synthetic Routes

Q & A

Q1: How does ethyl difluoro(trimethylsilyl)acetate enable the synthesis of difluoromethylated pyridines?

A1: This reagent participates in copper-promoted cross-coupling reactions with halopyridines. [] The reaction proceeds through a nucleophilic substitution mechanism, where the halopyridine acts as the electrophile. Subsequent decarboxylation then yields the desired difluoromethylated pyridine product. This synthetic route is considered efficient and convenient for accessing this important class of compounds.

Q2: What makes ethyl difluoro(trimethylsilyl)acetate particularly useful for incorporating difluoromethylene groups?

A2: This reagent serves as a precursor to difluorocarbene (:CF2) or its synthetic equivalents. [] The trimethylsilyl group can be readily cleaved under various reaction conditions, generating the reactive difluorocarbene species. This carbene can then undergo a range of transformations, including cyclopropanation and insertion reactions, enabling the incorporation of the difluoromethylene (CF2) unit into target molecules.

Q3: Can ethyl difluoro(trimethylsilyl)acetate be used to synthesize other heterocycles besides pyridines?

A3: While the provided research focuses on pyridine synthesis, the underlying reactivity principles suggest broader applications. [, ] Ethyl difluoro(trimethylsilyl)acetate can potentially be utilized to synthesize other difluoromethylated heterocycles. For instance, reactions with imines can lead to the formation of 3,3-difluoroazetidinones. [] Exploring the reactivity of this reagent with various electrophiles under different reaction conditions could unlock novel synthetic routes to diverse difluoromethylated heterocyclic compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.